1-Phenylbutane-1,4-diol

Übersicht

Beschreibung

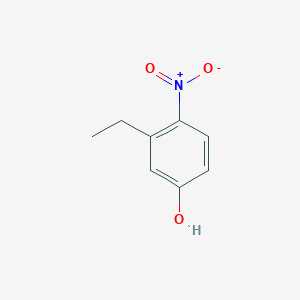

1-Phenylbutane-1,4-diol, also known as 1-Phenyl-1,4-butanediol, is an organic compound with the molecular formula C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through the asymmetric hydrogenation of 1,4-diaryldiketones . This process is catalyzed by a chiral iridium complex bearing f-amphox as a ligand, yielding a series of 1,4-diarylbutane-1,4-diols in excellent yields .

Molecular Structure Analysis

The molecular structure of this compound consists of freely rotating bonds, with two hydrogen bond acceptors and two hydrogen bond donors . The polar surface area is 40 Å .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds like 1,4-butanediol can undergo various reactions. For instance, 1,4-butanediol can be dehydrated to form the important solvent tetrahydrofuran .

Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 316.1±30.0 °C at 760 mmHg . The flash point is 153.9±19.2 °C .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

1-Phenylbutane-1,4-diol is obtained through various chemical reactions and processes. For instance, it can be produced by the hydrogenation of polymeric peroxides formed during the autoxidation of 1-phenylbuta-1,3-diene. This process yields 1-phenylbutane-3,4-diol as a byproduct (Blau, Voerckel, & Willecke, 1986). Additionally, the LiAlH4 reduction of 1-phenylbuta-1,3-diene oxidate leads to the formation of cinnamyl alcohols, with the oxygen-containing polymeric products formed during the oxidation considered as polyethers.

Applications in Organic Chemistry

This compound and its derivatives are utilized in various organic synthesis processes. For example, its transformation through high-pressure pyrolysis indicates its potential in geochemical studies and applications in organic reactions under varying pressure conditions (Dominé, 1991). Also, its derivatives like 4-phenylbutane-1,2-diyl dinitrate and 4-phenylbutane-1,2,3-triyl trinitrate show vasodilator activity in vitro studies, indicating potential pharmacological applications (Chegaev et al., 2009).

Potential in Polymer Chemistry

Compounds derived from this compound, such as 2,5-diphenylhexane-2,5-diol and 1,1,4,4-tetraphenylbutane-1,4-diol, have been explored for intramolecular cyclodehydrations, which are essential in polymer chemistry (Barclay & Chapman, 1965). This indicates its potential in the synthesis of various polymer structures and materials.

Antifungal and Biological Activities

Some derivatives of this compound have demonstrated biological activities. For example, anti-2,4-bis(X-phenyl)pentane-2,4-diols exhibit antifungal activities against various fungal species, highlighting their potential in agricultural and pharmaceutical applications (Jiao, Cao, & Zhao, 2012).

Advanced Asymmetric Synthesis

Tartrate-derived derivatives of this compound are valuable in asymmetric organic synthesis, especially as protecting groups for boronic acids. They facilitate the creation of diastereo- and enantiomerically pure organoboron reagents, crucial in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).

Environmental and Microbial Studies

The microbial degradation studies of phenylalkanes, including this compound, offer insights into the environmental impact and biodegradation processes of these compounds. Such studies are crucial for understanding their fate in the environment and potential applications in bioremediation (Baggi, Catelani, Galli, & Treccani, 1972).

Wirkmechanismus

Biochemical Pathways

The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

It is known that similar compounds, such as 1,4-butanediol, are well-absorbed and widely distributed in the body . The impact of these properties on the bioavailability of 1-Phenylbutane-1,4-diol is yet to be determined.

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 1-Phenylbutane-1,4-diol are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

Like other similar compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, it is not currently possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and may influence its own localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-phenylbutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLUBCSBVYYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313550 | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-50-4 | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4850-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC98557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

diphenyl-](/img/structure/B3059445.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)